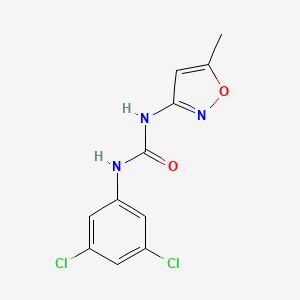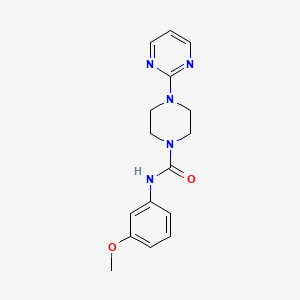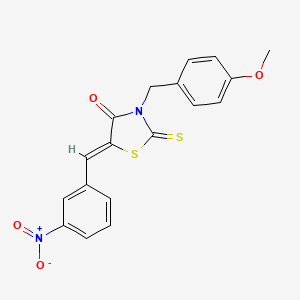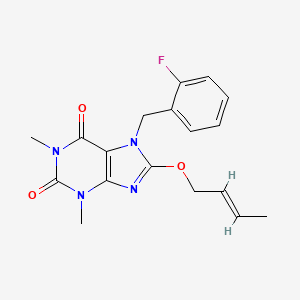![molecular formula C23H26N4O B5381283 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as INDY or INDY-3. In
Wirkmechanismus
The mechanism of action of INDY-3 is not fully understood. However, it has been suggested that it works by inhibiting the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol. Cortisol is a hormone that is involved in the body's stress response and has been linked to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that INDY-3 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress. Additionally, INDY-3 has been shown to improve glucose metabolism by reducing insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using INDY-3 in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, a limitation is that it may not be suitable for all experimental models due to its specific mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of INDY-3. One direction is to further investigate its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. Another direction is to explore its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the precise mechanism of action of INDY-3 and its potential interactions with other compounds.
In conclusion, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide, or INDY-3, is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesemethoden
The synthesis of INDY-3 involves the reaction of 2-(2H-indazol-2-yl)acetic acid with 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine in the presence of a coupling agent such as EDCI or DIC. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
INDY-3 has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. INDY-3 has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-indazol-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(16-27-14-19-8-3-4-10-22(19)25-27)24-20-9-5-11-26(15-20)21-12-17-6-1-2-7-18(17)13-21/h1-4,6-8,10,14,20-21H,5,9,11-13,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDGTPAXMDIGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CN4C=C5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)

![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)

![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)


![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)